molecular formula C15H22BNO4S B2446310 N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam CAS No. 2377587-61-4

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam

Cat. No.: B2446310
CAS No.: 2377587-61-4
M. Wt: 323.21
InChI Key: MLZBNILDZLPZDB-UHFFFAOYSA-N
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Description

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to a propanesultam moiety. The presence of the boron atom in the dioxaborolane ring imparts unique reactivity to the compound, making it valuable in synthetic chemistry and other applications.

Preparation Methods

The synthesis of N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam typically involves a sequence of reactions starting with the formation of the dioxaborolane ring. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The resulting boronate ester is then reacted with a sulfonamide to form the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam involves its ability to interact with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications .

Comparison with Similar Compounds

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam can be compared with other boron-containing compounds, such as:

The uniqueness of this compound lies in its combination of the dioxaborolane ring and the propanesultam moiety, which imparts distinct reactivity and stability compared to other boron-containing compounds .

Properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-8-5-6-9-13(12)17-10-7-11-22(17,18)19/h5-6,8-9H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZBNILDZLPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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